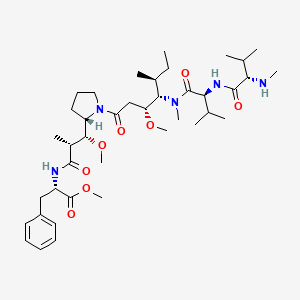
MMAF-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monomethyl auristatin F methyl ester is a synthetic analogue of the natural compound dolastatin 10. It is a potent cytotoxic agent used in scientific research, particularly in the field of cancer therapy. Monomethyl auristatin F methyl ester functions as a tubulin inhibitor, disrupting microtubule dynamics and thereby inhibiting cell division .
科学研究应用
作用机制
单甲基奥利司他汀 F 甲酯通过抑制微管聚合发挥作用,而微管聚合对于微管形成至关重要。这种抑制会破坏有丝分裂纺锤体,导致细胞周期停滞和凋亡。该化合物通过与微管结合并阻止其聚合来靶向癌细胞,从而抑制细胞分裂 .
生化分析
Biochemical Properties
MMAF-OMe acts as an ADC cytotoxin . It interacts with tubulin, a globular protein that is the main constituent of microtubules in cells . This compound inhibits the polymerization of tubulin, thereby disrupting the formation and function of the microtubules . This interaction leads to cell cycle arrest and apoptosis, resulting in the death of the cancer cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the microtubule network, which is crucial for cell shape, intracellular transport, and cell division . This compound can also affect cell signaling pathways and gene expression related to cell cycle and apoptosis . This compound has limited cell permeability as a free drug, which results in diminished cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin and inhibition of tubulin polymerization . This disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis
Temporal Effects in Laboratory Settings
This compound shows a time-dependent effect on cells. Over time, it can lead to significant cell death in tumor cell lines . This compound is a highly stable molecule, showing no signs of degradation in plasma, human liver lysosomal extracts, or proteases such as cathepsin B .
Metabolic Pathways
It is known that this compound is a synthetic derivative of auristatin, which is metabolized in the liver
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs . The ADCs are designed to bind to specific antigens on the surface of cancer cells, allowing for the selective delivery of this compound . Once inside the cell, this compound is released and can exert its cytotoxic effects .
Subcellular Localization
The subcellular localization of this compound is largely within the cytoplasm where it interacts with tubulin . After internalization of the ADC, this compound is released in the cytoplasm where it can bind to tubulin and disrupt microtubule dynamics .
准备方法
单甲基奥利司他汀 F 甲酯可以通过多种途径合成。一种常见的方法是将三聚体与 Boc 保护的缬氨酸偶联,然后进行酯水解和 N 脱保护(如果需要) . 另一种方法涉及制备单甲基奥利司他汀 F 的手性异构体,该异构体不需要使用贵金属或昂贵的手性催化剂 . 工业生产方法侧重于优化产量和成本效益,使该工艺适合大规模应用 .
化学反应分析
单甲基奥利司他汀 F 甲酯经历了几种类型的化学反应,包括:
氧化: 这种反应可以在受控条件下使用常见的氧化剂进行。
还原: 还原反应通常涉及使用还原剂,例如硼氢化钠。
取代: 取代反应可以在适当条件下使用各种亲核试剂和亲电试剂进行。
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
单甲基奥利司他汀 F 甲酯与其他奥利司他汀衍生物(如单甲基奥利司他汀 E)相似。这两种化合物均作为微管抑制剂发挥作用,但单甲基奥利司他汀 F 甲酯在其 C 端有一个苯丙氨酸部分,这有助于其膜不可渗透性 . 这使得它与单甲基奥利司他汀 E 相比,作为游离毒素的作用较弱,但更适合用于抗体药物偶联物 .
类似的化合物包括:
- 单甲基奥利司他汀 E
- 多拉司他汀 10
- 长春新碱
- 紫杉醇
属性
IUPAC Name |
methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLBJXFSHALRZ-FUVGGWJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
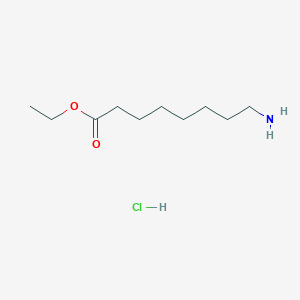
![5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2451797.png)
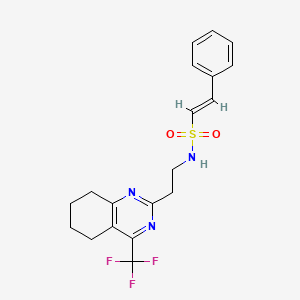


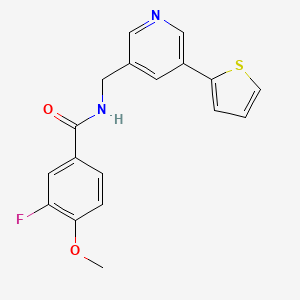
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE](/img/structure/B2451803.png)
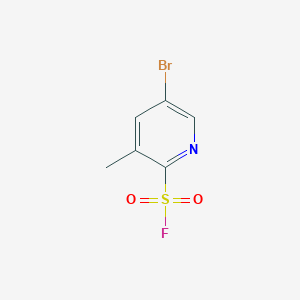
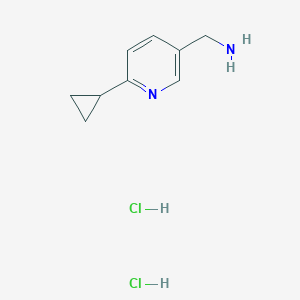
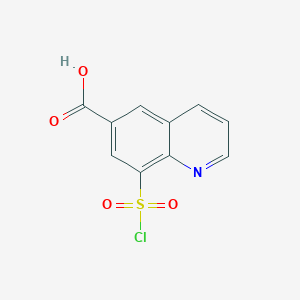
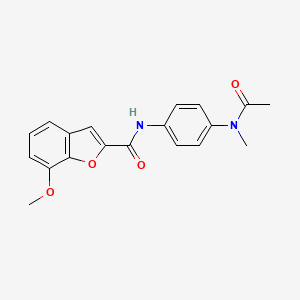
![4-Cyclobutyl-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2451815.png)
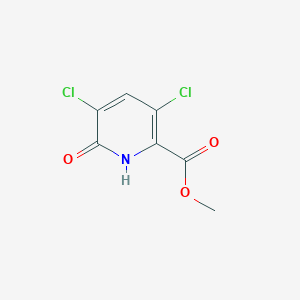
![N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2451817.png)
